molecular formula C13H15BrO2 B13707048 Ethyl 6-Bromo-7-methylindane-4-carboxylate

Ethyl 6-Bromo-7-methylindane-4-carboxylate

Cat. No.: B13707048
M. Wt: 283.16 g/mol
InChI Key: BQFRNQHBPRKNQD-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-7-methylindane-4-carboxylate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromo-7-methylindane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 7-methylindane, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-Bromo-7-methylindane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methyl group.

    Reduction: Lithium aluminum hydride is commonly used for reducing ester groups to alcohols.

Major Products:

    Substitution: Products include various substituted indane derivatives.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 6-Bromo-7-methylindane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-7-methylindane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

  • Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6-Bromo-7-methylindane-2-carboxylate

Comparison: Ethyl 6-Bromo-7-methylindane-4-carboxylate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications. For example, the position of the bromine atom and the ester group can significantly influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

ethyl 6-bromo-7-methyl-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C13H15BrO2/c1-3-16-13(15)11-7-12(14)8(2)9-5-4-6-10(9)11/h7H,3-6H2,1-2H3

InChI Key

BQFRNQHBPRKNQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C2=C1CCC2)C)Br

Origin of Product

United States

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